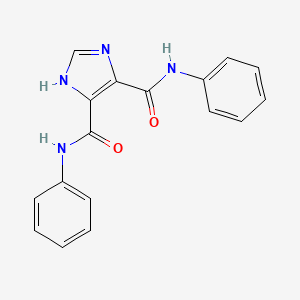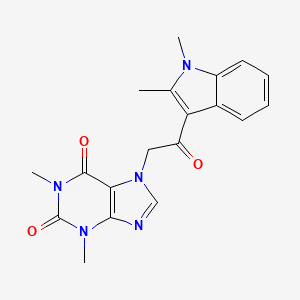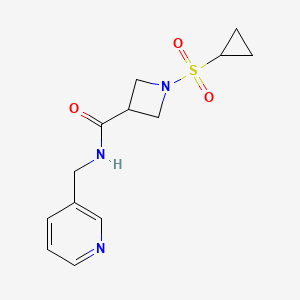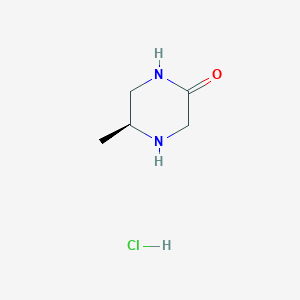![molecular formula C13H13N5O2 B2539542 N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide CAS No. 478050-17-8](/img/structure/B2539542.png)
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of the EGFR has been linked to various types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
The EGFR is a receptor tyrosine kinase that is activated by binding to its ligands, such as epidermal growth factor (EGF). Upon activation, the EGFR initiates a cascade of signaling events that ultimately lead to cell proliferation, differentiation, and survival. N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide works by binding to the ATP-binding site of the EGFR, preventing its activation and downstream signaling pathways.
Biochemical and Physiological Effects:
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide has minimal effects on normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide is its specificity for the EGFR, making it a useful tool for studying the role of the EGFR in cancer biology. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Additionally, N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide has a short half-life and is rapidly metabolized in vivo, limiting its use in animal studies.
Orientations Futures
1. Combination therapy: N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide could be used in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their efficacy.
2. Development of more potent inhibitors: Further research could lead to the development of more potent and selective EGFR inhibitors with longer half-lives and improved pharmacokinetic properties.
3. Biomarker identification: Identification of biomarkers that predict response to EGFR inhibitors, such as N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide, could improve patient selection and treatment outcomes.
4. Targeting other receptor tyrosine kinases: EGFR inhibitors, such as N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide, could be used as a template for developing inhibitors of other receptor tyrosine kinases that play a role in cancer biology.
Méthodes De Synthèse
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with malononitrile, followed by condensation with guanidine hydrochloride and then reaction with 2-chloroacrylonitrile. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide works by binding to the ATP-binding site of the EGFR, preventing its activation and downstream signaling pathways.
Propriétés
IUPAC Name |
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-19-9-3-4-13(20-2)11(5-9)17-8-18-12(7-15)10(16)6-14/h3-5,8H,16H2,1-2H3,(H,17,18)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGCMRPJQBHBP-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2539468.png)
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2539469.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2539470.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2539472.png)
![4-(3-methylbutyl)-1-[(4-vinylbenzyl)thio]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2539473.png)
![2-(2-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2539475.png)




